[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile
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Overview
Description
[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is a complex organic compound with the molecular formula C19H12BrN3O. It is characterized by its unique structure, which includes a bromine atom, an indole moiety, and a propanedinitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-bromoindole with 2-phenylethylamine under specific conditions to form the intermediate product. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction. For example, oxidation may yield different oxo-compounds, while reduction can produce various reduced forms of the original compound .
Scientific Research Applications
Chemistry
In chemistry, [5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can act as a catalyst in certain reactions .
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer agent due to its ability to inhibit the proliferation of cancer cells .
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of [5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the inhibition of certain cellular pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
5-bromo-1-decyl-2,3-dihydro-1H-indolin-2-one: This compound shares a similar indole structure but differs in its side chains and functional groups.
5-bromo-2,3-dihydro-3-oxo-1H-inden-1-ylidenepropanedinitrile: Another similar compound with a different substitution pattern on the indole ring.
Uniqueness
The uniqueness of [5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]propanedinitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H12BrN3O |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[5-bromo-2-oxo-1-(2-phenylethyl)indol-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H12BrN3O/c20-15-6-7-17-16(10-15)18(14(11-21)12-22)19(24)23(17)9-8-13-4-2-1-3-5-13/h1-7,10H,8-9H2 |
InChI Key |
ADYPREMUMDJTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=C(C#N)C#N)C2=O |
Origin of Product |
United States |
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